Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, benzyl chloride
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is known to bind to cholinesterase receptors, inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The compound’s benzyl-piperidine group plays a crucial role in binding to the catalytic site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness
Benzyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, which provide a high affinity for cholinesterase receptors. Its benzyl-piperidine group enhances its binding efficiency, making it a potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H29N3O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(18(23)15(2)20)13-17-11-7-8-12-22(17)19(24)25-14-16-9-5-4-6-10-16/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3 |
InChI Key |
ODXNZCXSUHCFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.